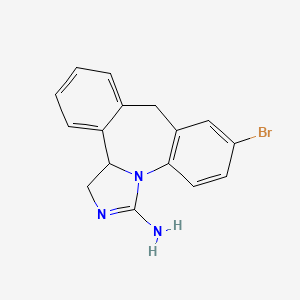

Daclatasvir Impurity 6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrochemical Sensor Development : A study by Azab and Fekry (2017) discusses the electrochemical design of a nanosensor for determining Daclatasvir. This sensor, based on cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes, offers a novel approach for Daclatasvir detection in biological fluids and pharmaceutical formulations (Azab & Fekry, 2017).

Mechanistic Insights and Discovery : The discovery and development of Daclatasvir, highlighting its role as a hepatitis C virus NS5A replication complex inhibitor, are elaborated by Belema and Meanwell (2014). This study provides insights into the drug's potent clinical effects and its use in combination with other HCV inhibitors (Belema & Meanwell, 2014).

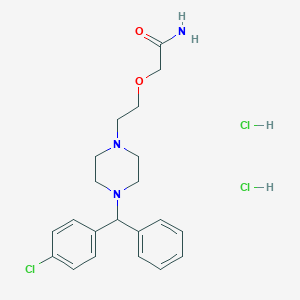

Pharmaceutical Analysis and Stability : Naz et al. (2019) describe a method for the simultaneous analysis of Daclatasvir and its impurities, including Daclatasvir Impurity 6. This study is significant for understanding the stability and purity of Daclatasvir in pharmaceutical preparations (Naz et al., 2019).

Drug Resistance and Pharmacogenetics : Research by Cusato et al. (2017) investigates the influence of genetic variants on Daclatasvir plasma concentration, providing preliminary pharmacogenetic data that could impact treatment outcomes (Cusato et al., 2017).

Pharmacokinetic Profile and Metabolism : Gandhi et al. (2018) review the preclinical and clinical pharmacokinetics of Daclatasvir, offering valuable information about its absorption, metabolism, and excretion. This study is crucial for understanding the drug's behavior in the body (Gandhi et al., 2018).

Novel Drug Delivery Systems : El-Nabarawi et al. (2021) explore the encapsulation of Daclatasvir into polyethylene glycol-decorated bilosomes for enhanced liver targeting. This innovative approach could significantly improve the drug's efficacy in treating HCV (El-Nabarawi et al., 2021).

作用機序

生化学分析

Biochemical Properties

Daclatasvir Impurity 6, as an impurity of Daclatasvir, may share some biochemical properties with the parent compound. Daclatasvir interacts with the non-structural protein 5A (NS5A), a phosphoprotein encoded by HCV . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir, the parent compound, has been shown to prevent RNA replication and virion assembly in HCV-infected cells . This is achieved by binding to NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Molecular Mechanism

Daclatasvir exerts its effects at the molecular level by binding to the N-terminus of the D1 domain of NS5A . This binding disrupts both the cis- and trans-acting functions of NS5A, thereby inhibiting the assembly of the virion replication complex .

Temporal Effects in Laboratory Settings

Daclatasvir, the parent compound, has been shown to have a rapid absorption rate, reaching maximum plasma concentration in 1-2 hours . Its elimination half-life is approximately 10 to 14 hours .

Metabolic Pathways

Daclatasvir, the parent compound, is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Transport and Distribution

Daclatasvir, the parent compound, is known to be eliminated primarily via cytochrome P450 3A4-mediated hepatic oxidative metabolism and fecal excretion .

Subcellular Localization

Daclatasvir, the parent compound, is known to bind to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding disrupts the function of new HCV replication complexes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir Impurity 6 involves the conversion of starting material 1 to intermediate 2, which is then converted to the final product 3.", "Starting Materials": [ "Starting material 1: 2-bromo-4-chloro-3-methylpyridine", "Reagents and solvents: sodium hydride, dimethylformamide, ethyl chloroformate, triethylamine, and methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromo-4-chloro-3-methylpyridine with sodium hydride in dimethylformamide to form the corresponding anion", "Step 2: Reaction of the anion with ethyl chloroformate and triethylamine to form intermediate 2", "Step 3: Conversion of intermediate 2 to Daclatasvir Impurity 6 by treatment with methanol" ] } | |

| 1009117-26-3 | |

分子式 |

C40H50N8O6 |

分子量 |

738.88 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Daclatasvir SRRS Isomer; N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)